molecular formula C16H13N3O4S B2792401 Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate CAS No. 941954-17-2

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2792401
CAS No.: 941954-17-2
M. Wt: 343.36
InChI Key: QOOWTJKMBUWVGB-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiazole ring, and a benzoate ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Thiazole Ring Synthesis: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amide Bond Formation: The carboxylic acid group on the isoxazole ring is converted to an amide by reacting with thiazole-4-amine.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position or the thiazole ring.

    Reduction: Reduction reactions can target the nitro group on the isoxazole ring or the ester group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate involves its interaction with various molecular targets. The isoxazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate: This compound is unique due to its specific combination of functional groups.

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide have similar biological activities but lack the isoxazole ring.

    Isoxazole Derivatives: Compounds such as 5-methylisoxazole-3-carboxamide share the isoxazole ring but do not have the thiazole ring.

Uniqueness

The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for chemical modifications and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-7-12(19-23-9)14(20)18-16-17-13(8-24-16)10-3-5-11(6-4-10)15(21)22-2/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOWTJKMBUWVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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